1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)-
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Overview
Description
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- is a chemical compound known for its unique structure and properties This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- involves several steps, typically starting with the preparation of the pyrazole ring. Common synthetic routes include the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The introduction of the sulfonyl group can be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl groups, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, thiols, and various substituted pyrazoles.
Scientific Research Applications
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- can be compared with other sulfonyl-substituted pyrazoles and related compounds:
Similar Compounds: Examples include 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-chlorophenyl)- and 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-fluorophenyl)-.
Uniqueness: The presence of the 4-methylphenyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Properties
CAS No. |
648891-73-0 |
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Molecular Formula |
C20H22N4O2S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfonyl]-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C20H22N4O2S/c1-13-3-7-15(8-4-13)17-11-19(23-21-17)27(25,26)20-12-18(22-24-20)16-9-5-14(2)6-10-16/h3-10,19-20,23-24H,11-12H2,1-2H3 |
InChI Key |
PXHSKICLESKEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(C2)S(=O)(=O)C3CC(=NN3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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